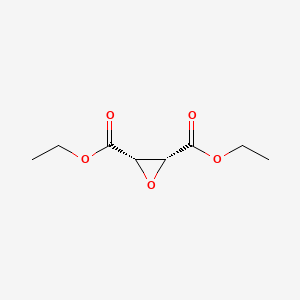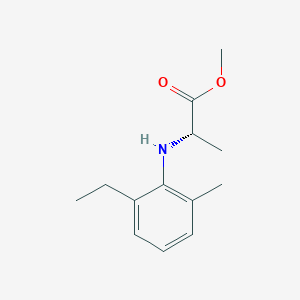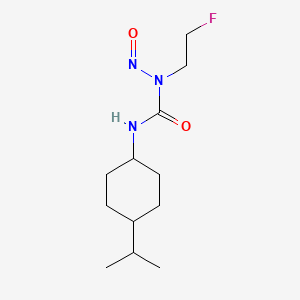
1H-Indole-3-carboxaldehyde 1H-Benzimidazol-2-ylhydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole-3-carboxaldehyde 1H-Benzimidazol-2-ylhydrazone: is a compound that combines the structural features of both indole and benzimidazole, two important heterocyclic systems. Indole derivatives are known for their wide range of biological activities, including antiviral, anticancer, and antimicrobial properties . Benzimidazole derivatives also exhibit significant biological activities, such as antiviral, antifungal, and anticancer properties . The combination of these two moieties in a single molecule can potentially lead to compounds with enhanced or novel biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
1H-Indole-3-carboxaldehyde can be synthesized via several methods, including the Vilsmeier-Haack reaction, Reimer-Tiemann reaction, and Grignard reaction . The Vilsmeier-Haack reaction involves the formylation of indole using a mixture of POCl3 and DMF . The Reimer-Tiemann reaction uses chloroform and aqueous potassium hydroxide to formylate indole . The Grignard reaction involves the reaction of indole with a Grignard reagent followed by oxidation .
1H-Benzimidazol-2-ylhydrazone can be synthesized by the condensation of 1H-benzimidazole-2-carbohydrazide with various aldehydes . The reaction typically involves refluxing the reactants in ethanol or another suitable solvent .
Industrial Production Methods:
Industrial production methods for these compounds often involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions:
1H-Indole-3-carboxaldehyde 1H-Benzimidazol-2-ylhydrazone can undergo various chemical reactions, including:
Oxidation: The aldehyde group in 1H-Indole-3-carboxaldehyde can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can also be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry: Used as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic applications, including antiviral and antifungal activities.
Industry: Used in the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1H-Indole-3-carboxaldehyde 1H-Benzimidazol-2-ylhydrazone involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
1H-Indole-3-carboxaldehyde: Known for its role as a precursor in the synthesis of various biologically active compounds.
1H-Benzimidazol-2-ylhydrazone: Known for its antimicrobial and anticancer properties.
Uniqueness:
1H-Indole-3-carboxaldehyde 1H-Benzimidazol-2-ylhydrazone combines the structural features of both indole and benzimidazole, potentially leading to enhanced or novel biological activities compared to its individual components .
Propriétés
Formule moléculaire |
C16H13N5 |
|---|---|
Poids moléculaire |
275.31 g/mol |
Nom IUPAC |
N-[(Z)-1H-indol-3-ylmethylideneamino]-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C16H13N5/c1-2-6-13-12(5-1)11(9-17-13)10-18-21-16-19-14-7-3-4-8-15(14)20-16/h1-10,17H,(H2,19,20,21)/b18-10- |
Clé InChI |
QKWVMNHEYIXJMJ-ZDLGFXPLSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=CN2)/C=N\NC3=NC4=CC=CC=C4N3 |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)C=NNC3=NC4=CC=CC=C4N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![rel-N-[(1R,4S)-1,2,3,4-Tetrahydro-4-phenyl-1-naphthalenyl]acetamide](/img/structure/B13419651.png)



![Benzene,1,2,3,4,5-pentafluoro-6-[(1,2,2-trifluoroethenyl)oxy]-](/img/structure/B13419660.png)
![(1R,10R,11R)-12,12-difluoro-11-hydroxy-8,13-dioxa-2,4-diazatricyclo[8.2.1.02,7]tridecane-3,5-dione](/img/structure/B13419664.png)


